

Discovery and development timeline of Alirocumab

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An In-depth Technical Guide to the Discovery and Development of Alirocumab

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alirocumab (Praluent®) is a fully human monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. Its development represents a significant advancement in the management of hypercholesterolemia, particularly for patients with familial hypercholesterolemia or those with clinical atherosclerotic cardiovascular disease who require additional LDL-C lowering despite maximally tolerated statin therapy. This guide provides a comprehensive overview of the discovery and development timeline of Alirocumab, detailing its mechanism of action, preclinical and clinical development, and regulatory approvals. Quantitative data from pivotal clinical trials are summarized in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of the scientific journey of this therapeutic agent.

Discovery and Preclinical Development

The journey to **Alirocumab** began with the identification of PCSK9 as a crucial player in cholesterol homeostasis.







Timeline of Key Preclinical Events:



Year	Milestone	Description
2003	Discovery of PCSK9's Role	The link between PCSK9 and cholesterol metabolism was established with the discovery that gain-of-function mutations in the PCSK9 gene cause autosomal dominant hypercholesterolemia.[1]
Post-2003	Target Validation	Subsequent research elucidated that PCSK9 binds to the low-density lipoprotein receptor (LDLR) on hepatocytes, leading to its degradation and consequently, higher levels of circulating LDL-C. This identified PCSK9 as a prime therapeutic target for lowering LDL-C.
2007	Sanofi and Regeneron Collaboration	Sanofi and Regeneron Pharmaceuticals entered into a collaboration to discover, develop, and commercialize fully human monoclonal antibodies.[2]
Undisclosed	Discovery of Alirocumab	Alirocumab (formerly SAR236553/REGN727) was discovered by Regeneron using its proprietary VelocImmune® technology. This technology utilizes mice with genetically humanized immune systems to produce optimized, fully human monoclonal antibodies.[1][3]



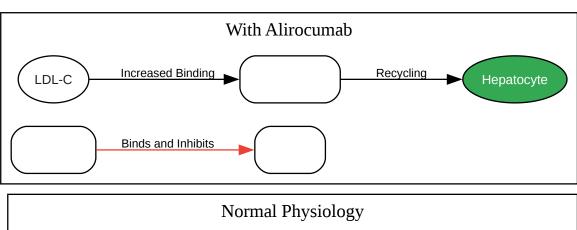
		Preclinical studies in animal models demonstrated that inhibition of PCSK9 with
Pre-2012	Preclinical Studies	Alirocumab led to increased
		hepatic LDLR levels and a
		significant reduction in plasma
		cholesterol.[2]

Mechanism of Action

Alirocumab is a human monoclonal antibody of the IgG1 isotype that specifically binds to free plasma PCSK9.[1]

Signaling Pathway of PCSK9 and Alirocumab's Intervention

The diagram below illustrates the molecular mechanism of PCSK9 in regulating LDLR and how **Alirocumab** intervenes in this pathway.





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Figure 1: Mechanism of Action of Alirocumab.

In normal physiology, circulating PCSK9 binds to the LDLR on the surface of hepatocytes. This complex is then internalized, and the LDLR is targeted for lysosomal degradation. This process reduces the number of available LDLRs to clear LDL-C from the circulation, leading to higher plasma LDL-C levels.[4][5][6] **Alirocumab** binds with high affinity and specificity to PCSK9, preventing its interaction with the LDLR.[4] This action allows the LDLR to recycle back to the hepatocyte surface, leading to increased clearance of LDL-C from the bloodstream and consequently, lower LDL-C levels.[4]

Clinical Development

The clinical development of **Alirocumab** was conducted through the extensive ODYSSEY program, which included multiple Phase I, II, and III trials.

Phase I and II Clinical Trials

Early-phase trials established the safety, tolerability, pharmacokinetics, and dose-response of **Alirocumab**.

Table 1: Summary of Key Phase I and II Clinical Trial Results



Trial	Population	Treatment	Key Findings
Phase I (NCT01785329)	Healthy Subjects	Single subcutaneous injection of Alirocumab 75 mg	Similar pharmacokinetic and pharmacodynamic profiles when injected into the abdomen, upper arm, or thigh. LDL-C levels reached their lowest point on day 15 post-injection with mean reductions of 39.5% to 48.4%.[7]
Phase I (in Chinese subjects, NCT02979015)	Healthy Chinese Subjects	Single ascending doses of Alirocumab (75, 150, or 300 mg)	Alirocumab was safe and well-tolerated. Maximum mean LDL- C reductions from baseline were observed on days 8, 15, and 22, with reductions of 55.3%, 63.7%, and 73.7% for the 75, 150, and 300 mg doses, respectively.[8][9]
Phase II (Japanese Patients)	Japanese patients with LDL-C ≥100mg/dL on statin therapy	Alirocumab (50, 75, or 150 mg) every two weeks	At week 12, mean LDL-C reduction from baseline was 55% (50 mg), 62% (75 mg), and 72% (150 mg), compared to 3% with placebo.[10]
Phase II (ODYSSEY CHOICE II, NCT02026464)	Patients with hypercholesterolemia not on statin therapy	Alirocumab 150 mg every 4 weeks	In patients not on statins, Alirocumab 150 mg every 4 weeks led to a 47.4%



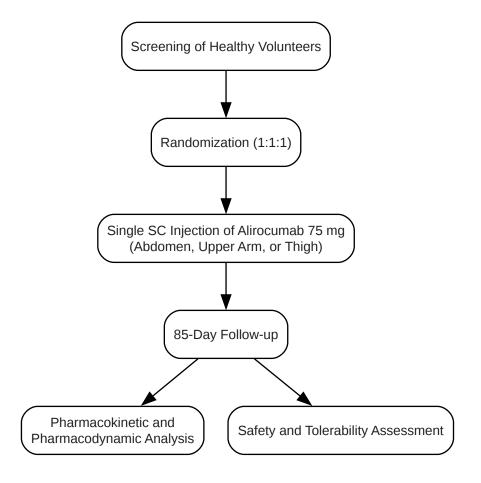
reduction in LDL-C levels from baseline.

[11]

Experimental Protocol: Representative Phase I Study (NCT01785329)

- Study Design: Randomized, open-label, single-dose, parallel-group study.
- Participants: 60 healthy male and female subjects, aged 20-45 years.
- Intervention: A single 75 mg subcutaneous injection of **Alirocumab** administered via a 1-mL prefilled pen to one of three sites: abdomen, upper arm, or thigh.
- Primary Outcome Measures:
 - Pharmacokinetic parameters of Alirocumab (Cmax, AUC).
 - Safety and tolerability.
- Secondary Outcome Measures:
 - Levels of free PCSK9.
 - Percentage change from baseline in LDL-C.
- Follow-up: 85 days post-administration.





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Figure 2: Workflow of a Representative Phase I Clinical Trial.

Phase III Clinical Trials: The ODYSSEY Program

The Phase III ODYSSEY program comprised 16 global trials that evaluated the efficacy and safety of **Alirocumab** in over 23,500 patients.[12]

Table 2: Summary of Key ODYSSEY Phase III Clinical Trial Results



Trial	Population	Comparator	Primary Endpoint	LDL-C Reduction vs. Comparator
ODYSSEY LONG TERM (NCT01507831)	Patients with HeFH or high CV risk on maximally tolerated statins	Placebo	Percent change in LDL-C from baseline to week 24	-61.9%
ODYSSEY COMBO I (NCT01644175)	Patients with hypercholesterol emia on maximally tolerated statins	Placebo	Percent change in LDL-C from baseline to week 24	-48.2%
ODYSSEY FH I & II (NCT01623115, NCT01709500)	Patients with Heterozygous Familial Hypercholesterol emia (HeFH)	Placebo	Percent change in LDL-C from baseline to week 24	-48.8% and -48.8%
ODYSSEY HIGH FH (NCT01617655)	Patients with HeFH and LDL-C ≥160 mg/dL	Placebo	Percent change in LDL-C from baseline to week 24	-39.1%
ODYSSEY OUTCOMES (NCT01663402)	18,924 patients with recent Acute Coronary Syndrome (ACS)	Placebo	Time to first occurrence of major adverse cardiovascular events (MACE)	Significant reduction in MACE (HR 0.85).[13][14]

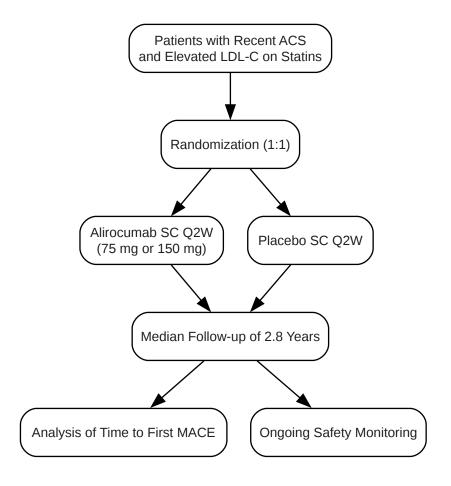
Experimental Protocol: ODYSSEY OUTCOMES Trial (NCT01663402)

- Study Design: Randomized, double-blind, placebo-controlled, multicenter, international trial.
- Participants: 18,924 patients who had been hospitalized for an acute coronary syndrome (myocardial infarction or unstable angina) 1 to 12 months before randomization and had an



LDL-C level of at least 70 mg/dL, a non-HDL-C level of at least 100 mg/dL, or an apolipoprotein B level of at least 80 mg/dL, despite intensive statin therapy.[13]

- Intervention: Patients were randomized 1:1 to receive either Alirocumab (75 mg or 150 mg) or a matching placebo via subcutaneous injection every 2 weeks. The dose of Alirocumab was adjusted to target an LDL-C level of 25 to 50 mg/dL.[13]
- Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.[13]
- Median Follow-up: 2.8 years.[13]



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Figure 3: Workflow of the ODYSSEY OUTCOMES Clinical Trial.

Regulatory Approvals and Post-Marketing







Following the successful completion of the extensive clinical trial program, **Alirocumab** received regulatory approvals in major markets worldwide.

Timeline of Key Regulatory Milestones:



Date	Event	Regulatory Body	Indication
July 24, 2015	First Approval	U.S. Food and Drug Administration (FDA)	As an adjunct to diet and maximally tolerated statin therapy for the treatment of adults with heterozygous familial hypercholesterolemia or clinical atherosclerotic cardiovascular disease, who require additional lowering of LDL-C.[1]
September 23, 2015	European Approval	European Medicines Agency (EMA)	For the treatment of adult patients with primary hypercholesterolemia (heterozygous familial and non-familial) or mixed dyslipidemia as an adjunct to diet, and for patients unable to take statins.
April 28, 2019	Expanded Indication	U.S. FDA	To reduce the risk of myocardial infarction, stroke, and unstable angina requiring hospitalization in adults with established cardiovascular disease.



April 1, 2020	Restructuring of Collaboration	Sanofi and Regeneron	Sanofi gained sole responsibility for Praluent outside the U.S., and Regeneron gained sole responsibility in the U.S.[15]
March 11, 2024	Expanded Pediatric Indication	U.S. FDA	As an adjunct to diet and other LDL-C-lowering therapies in pediatric patients aged 8 years and older with HeFH to reduce LDL-C.

Conclusion

The development of **Alirocumab**, from the fundamental discovery of PCSK9's role in cholesterol metabolism to its successful clinical development and global regulatory approvals, exemplifies a targeted and efficient approach to drug development. The robust data from the ODYSSEY program have firmly established **Alirocumab** as a valuable therapeutic option for high-risk patients with hypercholesterolemia who are unable to achieve their LDL-C goals with conventional therapies. The ongoing research and post-marketing surveillance will continue to refine its clinical application and long-term safety profile.

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